molecular formula C6H8BClN2O4 B1286029 (3-Amino-5-nitrophenyl)boronic acid hydrochloride CAS No. 389621-79-8

(3-Amino-5-nitrophenyl)boronic acid hydrochloride

Cat. No.: B1286029
CAS No.: 389621-79-8
M. Wt: 218.4 g/mol
InChI Key: QRMMGONMBRVVKK-UHFFFAOYSA-N
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Description

(3-Amino-5-nitrophenyl)boronic acid hydrochloride is a boronic acid derivative with significant applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of an amino group at the third position and a nitro group at the fifth position on the phenyl ring, along with a boronic acid group and a hydrochloride salt.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3-Amino-5-nitrophenyl)boronic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to selectively bind with diol-containing compounds, making it useful in developing sensors for detecting saccharides and glycosylated biomolecules . Additionally, it can inhibit enzymes such as horse serum cholinesterase, with binding affinities ranging from micromolar to millimolar concentrations

Cellular Effects

The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its ability to bind with diol-containing molecules can affect cellular glucose sensing and metabolism . Furthermore, its interactions with enzymes like cholinesterase can impact neurotransmitter regulation and signal transduction pathways . These cellular effects highlight the compound’s potential in biomedical research and therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diol-containing molecules, which is essential for its role in glucose sensing and enzyme inhibition . Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and influencing downstream cellular processes . These molecular mechanisms are critical for understanding the compound’s biochemical and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH . Over time, degradation products may form, potentially altering the compound’s efficacy and safety in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular metabolism . At higher doses, toxic or adverse effects may occur, including skin and eye irritation, respiratory irritation, and potential organ toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s boronic acid group allows it to participate in reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides . Additionally, its interactions with enzymes like cholinesterase can influence metabolic flux and metabolite levels, impacting overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, facilitating its intracellular accumulation and localization . Additionally, binding proteins may help sequester the compound in specific cellular compartments, influencing its distribution and activity . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to bind with diol-containing molecules can influence its localization within the cell, potentially targeting it to organelles involved in glucose metabolism and signaling . Additionally, post-translational modifications may further refine its subcellular distribution, impacting its activity and function . These localization mechanisms are essential for understanding the compound’s role in cellular processes and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-nitrophenyl)boronic acid hydrochloride typically involves the electrophilic trapping of an organometallic reagent with a boric ester. The reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid derivative is synthesized using palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: (3-Amino-5-nitrophenyl)boronic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Aminophenylboronic acid hydrochloride
  • 3-Nitrophenylboronic acid
  • 4-Aminophenylboronic acid

Uniqueness: (3-Amino-5-nitrophenyl)boronic acid hydrochloride is unique due to the presence of both amino and nitro groups on the phenyl ring, which provides distinct reactivity and versatility in various chemical reactions compared to its analogs .

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-amino-5-nitrophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN2O4.ClH/c8-5-1-4(7(10)11)2-6(3-5)9(12)13;/h1-3,10-11H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMMGONMBRVVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586011
Record name (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389621-79-8
Record name (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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